molecular formula C7H8Cl2N2O B1485501 trans-2-(4,5-dichloro-1H-imidazol-1-yl)cyclobutan-1-ol CAS No. 2165682-18-6

trans-2-(4,5-dichloro-1H-imidazol-1-yl)cyclobutan-1-ol

Cat. No. B1485501
CAS RN: 2165682-18-6
M. Wt: 207.05 g/mol
InChI Key: YEMTUUZMWXWTKQ-RFZPGFLSSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is an important heterocyclic structural motif in functional molecules and is utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Structural Analysis

  • Formation and Crystal Structures : Studies report on the synthesis of related imidazole derivatives and cyclobutane structures, demonstrating the feasibility of forming these compounds under various conditions and analyzing their crystal structures for further application in chemistry and materials science (Fernandes et al., 2007).

  • NMR Spectra Analysis : Research on the synthesis and NMR spectra analysis of imidazol derivatives, indicating the importance of stereochemical configurations and their impacts on the properties of the compounds (Chapman & Bauer, 1990).

Applications

  • Anticancer Agents : Certain benzimidazoles bearing an oxadiazole nucleus, synthesized from imidazol derivatives, have shown significant anticancer activity, suggesting the potential therapeutic applications of these compounds (Rashid, Husain, & Mishra, 2012).

  • Catalytic and Structural Properties : Research into the synthesis and applications of N-Dialkylamino-N‘-alkylimidazol-2-ylidenes and their complexes, exploring the catalytic activities and structural properties, which could have implications in catalysis and materials science (Ros et al., 2006).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This present review summarized some pharmacological activities and various kinds of synthetic routes for imidazole and their derived products .

properties

IUPAC Name

(1R,2R)-2-(4,5-dichloroimidazol-1-yl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2O/c8-6-7(9)11(3-10-6)4-1-2-5(4)12/h3-5,12H,1-2H2/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMTUUZMWXWTKQ-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N2C=NC(=C2Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1N2C=NC(=C2Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(4,5-dichloro-1H-imidazol-1-yl)cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-2-(4,5-dichloro-1H-imidazol-1-yl)cyclobutan-1-ol
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trans-2-(4,5-dichloro-1H-imidazol-1-yl)cyclobutan-1-ol

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